molecular formula C12H10O6S2 B1195304 Benzenesulfonyloxybenzenesulfonic acid CAS No. 15251-46-4

Benzenesulfonyloxybenzenesulfonic acid

Cat. No.: B1195304
CAS No.: 15251-46-4
M. Wt: 314.3 g/mol
InChI Key: PNXRQLRIVJNIKX-UHFFFAOYSA-N
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Description

Benzenesulfonic acid derivatives are a class of aromatic compounds characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring. These compounds exhibit diverse chemical properties due to variations in substituents, such as alkyl chains, halogen groups, or complex aromatic systems. Such a structure would likely enhance acidity and reactivity compared to simpler derivatives.

Properties

CAS No.

15251-46-4

Molecular Formula

C12H10O6S2

Molecular Weight

314.3 g/mol

IUPAC Name

2-(benzenesulfonyloxy)benzenesulfonic acid

InChI

InChI=1S/C12H10O6S2/c13-19(14,15)12-9-5-4-8-11(12)18-20(16,17)10-6-2-1-3-7-10/h1-9H,(H,13,14,15)

InChI Key

PNXRQLRIVJNIKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2S(=O)(=O)O

Other CAS No.

15251-46-4

Synonyms

benzenesulfonyloxybenzenesulfonic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS RN Molecular Formula Key Functional Groups Primary Applications
Benzenesulfonic acid 98-11-3 C₆H₆O₃S -SO₃H Catalyst, intermediate in dye synthesis
Dodecylbenzenesulfonic acid 27176-87-0 C₁₈H₃₀O₃S -SO₃H, -C₁₂H₂₅ (alkyl chain) Surfactant in detergents
Benzenesulfonyl chloride 98-09-9 C₆H₅ClO₂S -SO₂Cl Sulfonating agent in organic synthesis
4-Undecylbenzenesulfonic acid 39156-49-5 C₁₇H₂₈O₃S -SO₃H, -C₁₁H₂₃ (alkyl chain) Emulsifier, corrosion inhibitor
Sodium salt of branched dodecylbenzenesulfonic acid 25155300 C₁₈H₂₉NaO₃S -SO₃⁻Na⁺, branched alkyl chain Detergent formulations
Complex diazo derivatives (e.g., ) N/A Variable -SO₃H, -N=N- (diazo groups) Dyes, pigments

Physicochemical Properties

  • Acidity : Simple benzenesulfonic acid (pKa ≈ -6.5) is a strong acid due to the electron-withdrawing sulfonic group . Alkyl derivatives (e.g., dodecylbenzenesulfonic acid) retain strong acidity but gain surfactant properties from hydrophobic tails .
  • Reactivity : Benzenesulfonyl chloride is highly reactive, participating in nucleophilic substitutions (e.g., forming sulfonamides) . In contrast, sodium salts (e.g., sodium dodecylbenzenesulfonate) are stable and water-soluble .
  • Thermal Stability : Sulfonic acids decompose at high temperatures (~300°C), releasing SO₃, while alkyl derivatives exhibit higher thermal stability due to hydrophobic interactions .

Research Findings and Regulatory Status

  • Biodegradation : Linear alkylbenzenesulfonates (LABS) degrade >90% in 28 days under aerobic conditions, whereas branched analogs persist longer .
  • Emerging Applications : Complex derivatives with diazenyl and pyrazolyl groups (e.g., ) show promise in pharmaceuticals and advanced materials but require further toxicity studies .

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